3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound belonging to the pyrrolopyridine class of heterocycles, characterized by its unique bicyclic structure. The molecular formula for this compound is and it has a molecular weight of 218.25 g/mol. The compound features a tert-butyl group attached to the pyrrole ring, enhancing its lipophilicity and potentially influencing its biological activity. Its structure includes a carboxylic acid functional group, which can participate in various
The chemical reactivity of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is influenced by the presence of both the carboxylic acid and the nitrogen atoms in the pyrrole and pyridine rings. Key reactions include:
These reactions enable the compound to be utilized as a building block in the synthesis of more complex molecules.
Research indicates that compounds similar to 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibit various biological activities, including:
The specific biological activity of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid requires further investigation to determine its efficacy and mechanism of action.
The synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be achieved through several methods:
3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has potential applications in:
Interaction studies involving 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid may focus on:
These studies are crucial for elucidating the compound's mechanism of action and optimizing its use in therapeutic contexts.
Several compounds share structural similarities with 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 920966-03-6 | Contains chlorine substituent; potential for different biological activity |
5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | 269726-49-0 | Amino group may enhance solubility and reactivity |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1171920-15-2 | Trifluoromethyl group increases lipophilicity; may alter biological interactions |
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 808137-94-2 | Ester derivative; useful for further functionalization |
Each of these compounds presents unique properties that may influence their reactivity and biological activity compared to 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Understanding these differences is essential for designing targeted applications in medicinal chemistry and other fields.